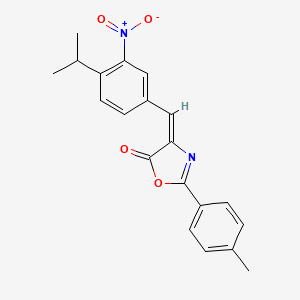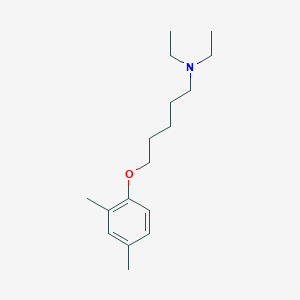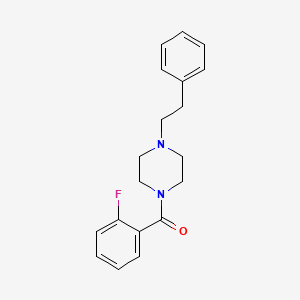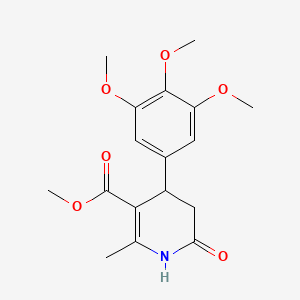![molecular formula C14H12BrF2NO2 B5110659 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol, also known as BDF-589, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the class of compounds known as phenols and has a molecular weight of 433.26 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for degrading proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol in lab experiments is that it has been shown to be effective against a wide range of cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol. One area of research could focus on identifying the specific proteins that are targeted by the compound. This could help to shed light on its mechanism of action and potentially lead to the development of more effective anticancer agents. Another area of research could focus on developing new synthesis methods for 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol that are more efficient or environmentally friendly. Overall, the study of 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has the potential to lead to new insights into the treatment of cancer and other diseases.
Méthodes De Synthèse
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dibromo-6-methoxyphenol with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with 3,4-difluoroaniline in the presence of a palladium catalyst to form the final product, 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol.
Applications De Recherche Scientifique
2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-8(4-10(15)14(13)19)7-18-9-2-3-11(16)12(17)6-9/h2-6,18-19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFMVYKPPGNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)F)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[(3,4-difluoroanilino)methyl]-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)

![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)